Hydrochloride Salt Form Confers ≥2.8 logP Unit Reduction and Enhanced Aqueous Handling Relative to Fenpiprane Free Base
Fenpiprane as the free base (CAS 3540-95-2) exhibits a predicted logP of 4.63–5.23 (ALOGPS and ACD/Labs), indicating high lipophilicity and poor aqueous solubility that complicates in vitro assay preparation . The hydrochloride salt (CAS 3329-14-4) displays a substantially reduced logP of 1.85, reflecting enhanced ionization and hydration that translates to measurably improved aqueous solubility under physiologically relevant pH conditions [1]. This logP differential of approximately 2.8–3.4 units represents a >100-fold shift in octanol-water partition coefficient, directly impacting dissolution rate and bioavailability in preclinical formulations.
| Evidence Dimension | Lipophilicity (logP) and inferred aqueous solubility |
|---|---|
| Target Compound Data | logP = 1.85 (fenpiprane hydrochloride; CAS 3329-14-4) |
| Comparator Or Baseline | logP = 4.63–5.23 (fenpiprane free base; CAS 3540-95-2) |
| Quantified Difference | Δ logP ≈ 2.8–3.4 units (>100-fold partition coefficient shift) |
| Conditions | Calculated logP values; free base (ALOGPS/ACD) vs. hydrochloride salt (Chem960) |
Why This Matters
Procurement of the hydrochloride salt rather than the free base eliminates the need for in situ solubilization strategies, reducing experimental variability in receptor binding and cell-based assays.
- [1] Chem960. Fenpiprane Hydrochloride. LogP: 1.85060; Melting Point: 216–217°C. View Source
